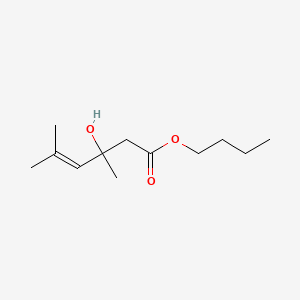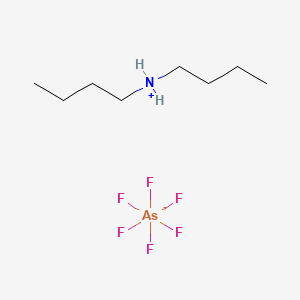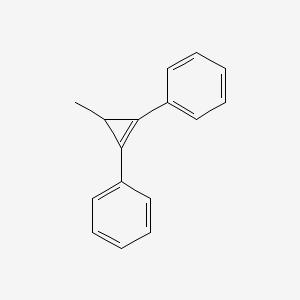
1,2-Diphenyl-3-methylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-3-methylcyclopropene is an organic compound with the molecular formula C16H14. It is a cyclopropene derivative characterized by the presence of two phenyl groups and a methyl group attached to the cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research .
Preparation Methods
The synthesis of 1,2-Diphenyl-3-methylcyclopropene typically involves the reaction of phenylchlorodiazirine with acetylenes, producing cyclopropenyl chlorides. These chlorides can be converted to the corresponding biscyclopropenyl ethers upon treatment with aqueous alcohol . One specific method involves the use of benzamidine hydrochloride, sodium chloride, hexane, and dimethyl sulfoxide, followed by the addition of sodium hypochlorite solution . The reaction mixture is then processed to yield the desired cyclopropene derivative.
Chemical Reactions Analysis
1,2-Diphenyl-3-methylcyclopropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,2-Diphenyl-3-methylcyclopropene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-3-methylcyclopropene involves its interaction with molecular targets through its cyclopropene ring. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
1,2-Diphenyl-3-methylcyclopropene can be compared with other cyclopropene derivatives, such as:
1,2-Diphenylcyclopropene: Lacks the methyl group, leading to different reactivity and applications.
3-Methyl-1,2-diphenylcyclopropene: Similar structure but with variations in the position of the methyl group, affecting its chemical behavior.
1,2-Diphenyl-3,3-dimethylcyclopropene: Contains an additional methyl group, resulting in distinct properties and uses.
Properties
CAS No. |
51425-87-7 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C16H14/c1-12-15(13-8-4-2-5-9-13)16(12)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
LQDUGRBUJLDSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



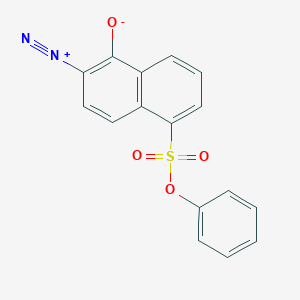
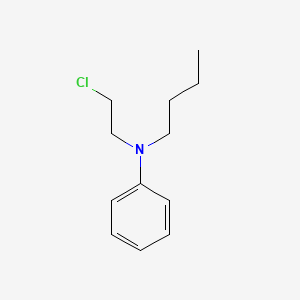

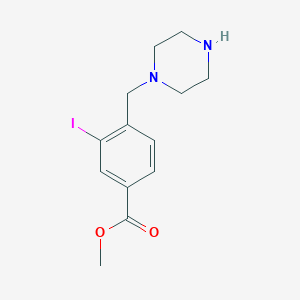
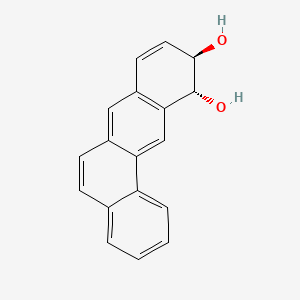

![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
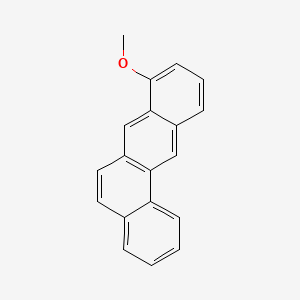
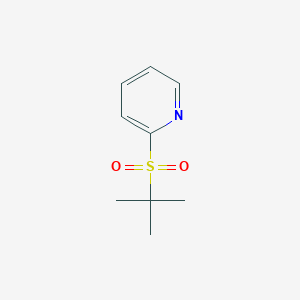
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
